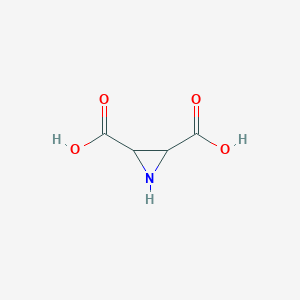

S-2,3-Dicarboxyaziridine

Description

Historical Context and Evolution of Aziridine (B145994) Chemistry

The journey of aziridines began in 1888 with the discovery of the parent compound, aziridine, by chemist Siegmund Gabriel. wikipedia.org These three-membered saturated nitrogen-containing heterocycles were initially recognized for their high reactivity, a consequence of their significant ring strain, which is approximately 25 kcal/mol. illinois.edubaranlab.org This inherent reactivity makes them valuable synthetic intermediates, capable of undergoing various ring-opening reactions to produce a diverse array of more stable, open-chain or larger ring amine-containing compounds. rawdatalibrary.netrsc.org

Early methods for synthesizing aziridines, such as the Wenker synthesis developed in 1935, often involved the cyclization of β-functionalized ethylamines. illinois.edubaranlab.org Over the decades, the field has witnessed a remarkable evolution in synthetic methodologies. Significant progress has been made in developing more general and efficient preparations, including catalytic and highly enantioselective aziridination reactions. illinois.edu These modern methods have expanded the accessibility and utility of aziridines, transforming them from mere curiosities into indispensable building blocks in organic synthesis. illinois.edursc.org

Significance of Aziridine-2,3-dicarboxylic Acid as a Unique Aziridine Motif

Among the vast family of aziridine derivatives, aziridine-2,3-dicarboxylic acid (C₄H₅NO₄) stands out due to its distinct structural features and versatile chemical nature. uni.lu The presence of two carboxylic acid groups on the strained aziridine ring imparts a high degree of functionality and unique stereochemical possibilities. This dicarboxylic acid substitution significantly influences the electronic properties and reactivity of the aziridine ring.

The natural occurrence of (2S,3S)-(+)-aziridine-trans-2,3-dicarboxylic acid, the first aziridine compound found in nature, underscores its biological relevance. mathnet.ru Its derivatives have been explored as potent inhibitors of cysteine proteases, such as cathepsins, which are implicated in various diseases. nih.gov This inhibitory activity stems from the ability of the activated aziridine ring to act as an electrophile and form covalent bonds with the thiol group of cysteine residues in the active site of these enzymes. tandfonline.com The stereochemistry of the substituents on the aziridine ring plays a crucial role in determining the selectivity and potency of these inhibitors. nih.gov

Overview of Key Research Directions in Aziridine-2,3-dicarboxylic Acid Chemistry

Current research on aziridine-2,3-dicarboxylic acid and its derivatives is multifaceted, with a strong emphasis on its applications in medicinal chemistry and as a versatile synthetic building block.

Key Research Directions:

Synthesis of Novel Derivatives: A primary focus is the development of efficient and stereoselective synthetic routes to access a wide range of aziridine-2,3-dicarboxylic acid derivatives with diverse substituents. researchgate.netnih.gov This includes the synthesis of esters and amides to modulate the compound's physicochemical properties and biological activity. tandfonline.combeilstein-journals.org

Enzyme Inhibition Studies: A significant area of investigation involves the design and evaluation of aziridine-2,3-dicarboxylate-based compounds as inhibitors of various enzymes, particularly cysteine proteases. nih.gov Researchers are exploring how modifications to the peptide backbone and the ester groups of the aziridine moiety affect inhibitory potency and selectivity. nih.gov For instance, derivatives have shown promising activity against parasitic enzymes from Leishmania major and Trypanosoma brucei brucei. nih.gov

Asymmetric Synthesis and Chiral Auxiliaries: The chiral nature of substituted aziridine-2,3-dicarboxylic acids makes them attractive targets for asymmetric synthesis. researchgate.net Furthermore, their rigid, conformationally constrained structure makes them suitable for use as chiral auxiliaries in various chemical transformations, enabling the synthesis of other enantiomerically pure molecules. researchgate.net

Development of Bioactive Compounds: Beyond enzyme inhibition, research is expanding to explore other potential therapeutic applications of aziridine-2,3-dicarboxylic acid derivatives. Their structural similarity to α,β-unsaturated β-arylated compounds, which exhibit cytotoxic and anti-angiogenic effects, suggests potential applications in cancer research. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

116063-93-5 |

|---|---|

Molecular Formula |

C4H5NO4 |

Molecular Weight |

131.09 g/mol |

IUPAC Name |

aziridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9) |

InChI Key |

IFCCPDAHQDGHMH-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(N1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Aziridine 2,3 Dicarboxylic Acid and Its Derivatives

Direct Aziridination Strategies

Direct aziridination involves the formation of the aziridine (B145994) ring in a single step, typically through the addition of a nitrogen source to a carbon-carbon double bond or a carbon source to a carbon-nitrogen double bond. nih.gov

Catalytic Asymmetric Aziridination of Imines

A prominent method for synthesizing chiral aziridines is the catalytic asymmetric aziridination of imines. This approach utilizes a carbene source, often a diazo compound like ethyl diazoacetate, to react with an imine in the presence of a chiral catalyst. nih.gov

Transition metal catalysts have proven effective in mediating the asymmetric aziridination of imines. Wulff and Thurston's research groups have extensively studied the use of diazo carbene sources with various catalysts. nih.gov Boron-based catalysts, particularly those derived from vaulted binaphthol (VANOL) and vaulted biphenanthrol (VAPOL) ligands, have shown high efficacy. nih.govmsu.edu For instance, catalysts prepared from triphenylborate and VANOL or VAPOL can achieve high enantiomeric excesses (ee), often in the range of 90-95%. nih.gov The active catalyst is a pyroborate species. nih.gov These catalysts can be used in low molar percentages and still maintain high enantioselectivity. msu.edumsu.edu

Copper salts are also utilized in aziridination reactions, particularly in the Evans aziridination, which involves the reaction of olefins with a nitrene precursor like PhI=NTs. nih.govresearchgate.net Furthermore, rhodium-catalyzed reactions of bicyclic aziridines with vinyl carbenes can lead to ring expansion, forming complex dehydropiperidines. researchgate.net

| Catalyst System | Imine Type | Carbene/Nitrene Source | Key Features | Reference |

|---|---|---|---|---|

| VANOL/VAPOL-Boron Complex | N-DAM-protected imines | Ethyl diazoacetate | High enantioselectivity (90-95% ee), VANOL catalyst is slightly faster. | nih.govmsu.edu |

| Copper Salts (Evans Aziridination) | Cinnamate-type substrates (olefins) | PhI=NTs | Classic method for synthesizing aziridine structures. | nih.gov |

| Rhodium Catalysts | Bicyclic aziridines | Vinyl carbenes | Leads to [3+3] ring expansion to form dehydropiperidines. | researchgate.net |

Organocatalysis offers a metal-free alternative for stereoselective aziridination. Chiral Brønsted acids, such as trifluoroacetic acid and triflic acid, can catalyze the direct aza-Darzens synthesis of N-alkyl cis-aziridines from Schiff bases and diazo compounds with high cis-diastereoselectivity. organic-chemistry.org Axially chiral dicarboxylic acids have also been employed to catalyze the asymmetric aziridination of N-Boc imines with diazoacetamides, yielding chiral aziridines with very high enantioselectivities. researchgate.net

Aza-Darzens Reaction and Variants

The aza-Darzens reaction is a classic method for aziridine synthesis, involving the condensation of an imine with an α-halo ester in the presence of a base. organic-chemistry.org This reaction can be adapted for asymmetric synthesis by using chiral auxiliaries. For example, the reaction of a chiral enolate derived from bromoacetylcamphorsultam with N-(diphenylphosphinyl)imines produces cis-N-(diphenylphosphinyl)aziridinylcarbonyl sultams with high diastereomeric excess. rsc.org

Variations of the aza-Darzens reaction include the use of different metal enolates and reaction conditions to control stereoselectivity. nih.gov For instance, N-phosphinyl imines have been successfully used in aza-Darzens reactions with ester enolates to produce cis-aziridines in good yields and high diastereomeric excess. nih.gov A Reformatsky-type aza-Darzens reaction using inactivated zinc metal and fluorodibromoacetate has been employed to synthesize 3-arylated 2-fluoro aziridine-2-carboxylates. nih.gov

| Reaction Variant | Reactants | Key Features | Reference |

|---|---|---|---|

| Classic Aza-Darzens | Imine + α-halo ester + base | Forms α,β-epoxy esters (glycidic esters) which can be converted to aziridines. | organic-chemistry.org |

| Asymmetric Aza-Darzens | N-(diphenylphosphinyl)imines + chiral enolate of bromoacetylcamphorsultam | High diastereoselectivity for cis-aziridines. | rsc.org |

| Aza-Darzens with Chiral Imines | Chiral N-phosphinyl imines + ester enolates | Good yields and high cis-selectivity. | nih.gov |

| Reformatsky-type Aza-Darzens | Imines + fluorodibromoacetate + inactivated zinc | Synthesis of 2-fluoro aziridine-2-carboxylates. | nih.gov |

Carbene and Nitrene Insertion Methodologies

Carbene and nitrene insertion reactions represent another powerful strategy for synthesizing aziridines. nih.govresearchgate.net Metal-catalyzed C-H insertion reactions of carbenes and nitrenes can be highly regio-, diastereo-, and enantioselective. researchgate.net For example, rhodium-catalyzed nitrene insertion into the ortho-C-H bond of an aryl moiety can lead to the formation of carbazolones and indolones. chemrxiv.org

The reaction of olefins with active nitrene species is a well-established method for aziridine synthesis. nih.gov Evans aziridination, using PhI=NTs as a nitrene precursor in the presence of copper catalysts, is a notable example. nih.gov Intramolecular nitrene insertion into a copper(I)-N-heterocyclic carbene bond has also been developed to yield fused nitrogen heterocycles. rsc.org

Ring-Closing Reactions from Acyclic Precursors

The formation of the aziridine ring can also be achieved through the cyclization of acyclic precursors. This typically involves an intramolecular nucleophilic substitution. A common method is the Gabriel-Cromwell type cyclization of halogenated substrates with amines. mdpi.com For instance, 2-amino alcohols can be converted to N-tosyl aziridines via tosylation and in situ cyclization. organic-chemistry.org

Another approach is the Michael-induced ring-closure (MIRC) strategy, which allows for the synthesis of 2-substituted aziridine-2-carboxylic esters from a broad range of nucleophiles. x-mol.com Additionally, the synthesis of (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid has been achieved from L(+)-diethyl tartrate through ring-opening of the corresponding epoxide with trimethylsilyl (B98337) azide (B81097), followed by treatment with triphenylphosphine (B44618). ru.nlresearchgate.net

Cyclization of Azido (B1232118) Alcohols

A prominent method for synthesizing aziridine derivatives involves the cyclization of 2-azido alcohols. This transformation is often achieved using phosphines, such as triphenylphosphine (PPh₃), in what is known as the Staudinger reaction. The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization to form the aziridine ring with the elimination of triphenylphosphine oxide.

This approach has been successfully applied to the synthesis of enantiopure trans-aziridine-2,3-dicarboxylates. researchgate.net Starting from the corresponding anti-3-azido-2-hydroxysuccinates, treatment with triphenylphosphine in N,N-dimethylformamide (DMF) yields the desired trans-aziridines in good yields, typically between 70-75%. researchgate.net This method is valued for its reliability in establishing the trans stereochemistry of the final product. The Mitsunobu reaction also provides a pathway for the cyclization of 2-azido alcohols to aziridines. wikipedia.org

Table 1: Synthesis of trans-Aziridine-2,3-dicarboxylates via Azido Alcohol Cyclization researchgate.net

| Starting Material | Reagent | Solvent | Product | Yield |

|---|

Intramolecular Nucleophilic Substitution of Haloamines or Amino Alcohols

The intramolecular cyclization of vicinal haloamines or activated amino alcohols is a fundamental and widely used strategy for aziridine synthesis, often referred to as the Gabriel-Cromwell or Wenker synthesis. nih.govwikipedia.org In this SN2 reaction, a base is used to deprotonate the amine or a hydroxyl group is converted into a good leaving group, which is then displaced by the nitrogen atom to form the three-membered ring. wikipedia.orgmdpi.com

A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates has been developed involving the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. nih.gov This method highlights the formation of aziridines as the kinetically favored products. nih.gov

For amino alcohols, direct cyclization can be challenging. A common approach involves converting the alcohol into a better leaving group, such as a sulfate (B86663) ester. organic-chemistry.org In an improved, mild variation of the Wenker synthesis, 2-amino alcohols are treated with chlorosulfonic acid to form sulfate esters, which are then cyclized using sodium hydroxide (B78521) or even the non-nucleophilic sodium carbonate. organic-chemistry.org Alternative one-pot procedures can transform 2-amino alcohols directly into N-tosyl aziridines. organic-chemistry.org For less hindered substrates, tosylation followed by in situ cyclization with potassium hydroxide is effective, while more substituted amino alcohols give better yields using potassium carbonate in acetonitrile. organic-chemistry.org

Transformations from Oxiranes (Epoxides)

Epoxides are excellent precursors for the synthesis of aziridines due to their structural similarity and the well-established chemistry of their ring-opening reactions. iupac.org The conversion of an epoxide to an aziridine involves a two-step sequence: nucleophilic ring-opening of the epoxide with an azide source, followed by reduction of the resulting azido alcohol and subsequent ring closure. researchgate.net

A key example is the synthesis of (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, a naturally occurring compound, from diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate. researchgate.net The process involves:

Ring-opening: The epoxide is opened with trimethylsilyl azide (TMSN₃) in DMF containing ethanol (B145695). This step proceeds with inversion of configuration at one of the carbon centers.

Ring-closure: The resulting azido alcohol is treated with triphenylphosphine (PPh₃) in DMF. This induces reduction of the azide and cyclization to form the aziridine ring. researchgate.net

Subsequent hydrolysis of the ester groups with lithium hydroxide and acidification provides the final (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid. researchgate.net This stereo-controlled route demonstrates the power of using chiral epoxides to generate enantiomerically pure aziridines. acs.org

Novel Synthetic Routes and Sustainable Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for constructing aziridine rings. These include photochemical and electrochemical techniques that avoid harsh reagents, as well as biocatalytic methods that offer high enantioselectivity.

Photochemical and Electrochemical Methods

Photochemical and electrochemical approaches represent sustainable alternatives to traditional synthetic methods. researchgate.net Electrochemical synthesis, in particular, avoids the need for external chemical oxidants and often generates minimal waste. acs.org

An electrochemical oxidative dehydrogenative C(sp³)–H amination has been reported for the construction of trans-2,3-disubstituted aziridines. acs.org This method uses potassium iodide (KI) as both a mediator and an electrolyte in an undivided cell at room temperature, generating only hydrogen gas as a byproduct. acs.org

Another innovative approach is the electrochemical Mitsunobu-type cyclization of amino alcohols. rsc.org This method replaces the problematic azodicarboxylate chemical oxidants used in the classic Mitsunobu reaction with anodic oxidation. rsc.org The reaction proceeds by generating an alkoxyphosphonium species via anodic oxidation of the alcohol in the presence of a phosphine, which then undergoes intramolecular cyclization. This has been successfully applied to the cyclization of N-(2-hydroxyethyl)-toluenesulfonamide to the corresponding aziridine. rsc.org

Table 2: Electrochemical Synthesis of an Aziridine Derivative rsc.org

| Starting Material | Reagents/Conditions | Anode/Cathode | Product | Yield |

|---|

Enzymatic Resolution for Enantiopure Aziridines

Enzymatic methods are highly valued for their ability to produce enantiomerically pure compounds under mild conditions. Lipases, in particular, have been shown to catalyze the enantioselective hydrolysis of a wide range of racemic esters, a process known as kinetic resolution.

This strategy has been applied to the resolution of N-substituted aziridine-2-carboxylates and -2,3-dicarboxylates. researchgate.net The enzymatic hydrolysis proceeds with good to excellent stereochemical purity, allowing for the separation of one enantiomer as the hydrolyzed acid while the other remains as the unreacted ester. researchgate.net For example, lipase (B570770) from Candida cylindracea has been used effectively for this purpose. researchgate.net While this method is powerful for obtaining chiral building blocks, a related study on N-alkyloxaziridine-3,3-dicarboxylic esters noted that the efficiency can vary depending on the specific substrate structure.

Preparation of Specific Stereoisomers and Functionalized Derivatives

The biological activity and synthetic utility of aziridine-2,3-dicarboxylic acid are highly dependent on its stereochemistry and the presence of functional groups. organic-chemistry.org Therefore, the development of stereoselective and functionalization-tolerant synthetic methods is crucial.

A diastereoselective synthesis of chiral aziridines can be achieved using α-chlorinated N-(tert-butanesulfinyl)-imines, as demonstrated by the De Kimpe Aziridine Synthesis. organic-chemistry.org The chiral tert-butanesulfinyl group acts as an auxiliary, directing the nucleophilic addition to the imine to control the stereochemistry of the resulting aziridine. This auxiliary can be removed later under acidic conditions. organic-chemistry.org

The synthesis of functionalized derivatives is often achieved by developing routes that tolerate various substituents from the start. A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates was developed from alkyl 2-(bromomethyl)acrylates. nih.gov The resulting bromo-substituted aziridines are valuable intermediates, as the bromine atom serves as a handle for further functionalization through nucleophilic substitution with a wide range of carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov

The synthesis of the naturally occurring (2S,3S)-(+)-aziridine-trans-2,3-dicarboxylic acid has been reported, starting from L(+)-diethyl tartrate, further highlighting the preparation of specific stereoisomers. researchgate.netru.nl Historically, the structures of early reported aziridine-2,3-dicarboxylic acid derivatives were re-examined and in some cases found to be isomeric enamines, underscoring the importance of modern analytical techniques in confirming the synthesis of these specific stereoisomers. mathnet.ru

Table 3: Examples of Functionalized Aziridine Synthesis

| Method | Starting Materials | Product Type | Key Feature | Ref. |

|---|---|---|---|---|

| De Kimpe Synthesis | α-Chloro-N-(tert-butanesulfinyl)-imines, Nucleophiles | Chiral Aziridines | Diastereoselective synthesis using a chiral auxiliary. | organic-chemistry.org |

| Base-induced Cyclization | Alkyl 2-(bromomethyl)acrylates | Alkyl 2-(bromomethyl)aziridine-2-carboxylates | Provides a handle (bromine) for further functionalization. | nih.gov |

Cis- and Trans-Aziridine-2,3-dicarboxylic Acid Synthesis

The spatial arrangement of the two carboxyl groups on the aziridine ring, either on the same side (cis) or opposite sides (trans), significantly influences the molecule's properties and subsequent reactivity. Consequently, stereoselective synthesis is a key focus in this area.

Trans-Isomer Synthesis: A notable method for synthesizing the enantiomerically pure trans-isomer, specifically (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, starts from the corresponding epoxide. researchgate.net The synthesis involves a two-step process beginning with diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate. The first step is a ring-opening reaction using trimethylsilyl azide. This is followed by treatment with triphenylphosphine, which facilitates the ring closure to form the aziridine ring. researchgate.net Subsequent hydrolysis of the diethyl ester yields the target dicarboxylic acid, which has been shown to be identical to the naturally occurring product. researchgate.net

Another approach to creating trans-aziridines involves the treatment of anti-3-azido-2-hydroxysuccinates with triphenylphosphine in N,N-dimethylformamide (DMF). This method has been used to produce various dialkyl trans-aziridine-2,3-dicarboxylates in good yields. researchgate.net

Table 1: Synthesis of (2S,3S)-(+)-Aziridine-2,3-dicarboxylate

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate | Trimethylsilyl azide, Ethanol, N,N-dimethylformamide | Diethyl anti-3-azido-2-hydroxysuccinate |

| 2 | Diethyl anti-3-azido-2-hydroxysuccinate | Triphenylphosphine, N,N-dimethylformamide | Diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate |

| 3 | Diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate | Lithium hydroxide, Dowex 50W-X2 (H⁺) | (2S,3S)-(+)-Aziridine-2,3-dicarboxylic acid |

Cis-Isomer Synthesis: The synthesis of cis-aziridine-2,3-dicarboxylic acid is less commonly detailed, though methods for related cis-3-substituted aziridine-2-carboxylates have been established. One such method involves the reaction of an α-aminonitrile with an alkyldiazoacetate in the presence of a Lewis acid to achieve cis-3-alkylaziridine-2-carboxylates. researchgate.net Furthermore, certain organocatalytic variations of the aza-Darzens reaction, which involves the addition of a carbene to an imine, have demonstrated high cis-selectivity for producing aziridine esters. nih.gov For instance, using pyridinium (B92312) triflate as a Brønsted acid organocatalyst can yield cis-3-aryl aziridine esters with good stereoselectivity. nih.gov While these methods apply to derivatives, they represent potential pathways for accessing the cis-dicarboxylic acid core.

Synthesis of N-Substituted Aziridine-2,3-dicarboxylic Acid Derivatives

The nitrogen atom of the aziridine ring can be substituted with various groups, which modulates the compound's stability and reactivity. Syntheses often target N-substituted derivatives directly.

One common strategy is the addition of a nitrene to an olefin. The classical Evans aziridination, for example, uses a nitrene precursor like PhI=NTs with a copper catalyst to react with olefinic esters, yielding N-tosylated aziridines. nih.gov Another approach involves the cycloaddition of an azide to an alkene ester, followed by photolysis or pyrolysis, which can produce N-amino aziridines in a highly stereoselective manner. ru.nl

The aza-Darzens reaction is also widely used for synthesizing N-substituted aziridines. For example, N-Boc-imines are highly reactive toward diazo compounds, leading to N-Boc protected aziridine derivatives. nih.gov Similarly, N-diphenylphosphinoyl aziridine-2-carboxamides can be synthesized from amide sulfonium (B1226848) salts. nih.gov

Table 2: Examples of N-Substituted Aziridine Synthesis

| N-Substituent | Synthetic Method | Precursors | Catalyst/Reagents | Reference |

| N-Tosyl (Ts) | Evans Aziridination (Nitrene Addition) | Cinnamate-type esters, PhI=NTs | Copper salts | nih.gov |

| N-Boc | Aza-Darzens (Carbene Addition) | N-Boc-imines, Diazo compounds | Boron-based catalysts | nih.gov |

| N-Amino | Nitrene Addition | Alkene esters, N-aminophthalimide | Lead tetraacetate | ru.nl |

| N-Diphenylphosphinoyl | Aza-Darzens (Ylide reaction) | Imines, Amide sulfonium salts | Base (e.g., NaH) | nih.gov |

Synthesis of Aziridine-2,2-dicarboxylic Acid Derivatives

The regioisomeric aziridine-2,2-dicarboxylic acids and their derivatives are synthesized through distinct chemical pathways. A modern and effective route utilizes 5-chloroisoxazole-4-carbonyl chlorides as precursors. beilstein-journals.org These precursors undergo an iron(II)-catalyzed isomerization at room temperature to form 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. This highly reactive intermediate can then be directly treated with various nucleophiles to generate a range of derivatives without purification. beilstein-journals.org

The dicarboxylic acids themselves are prepared by reacting the intermediate dicarbonyl dichloride with water. This method has successfully produced several 3-aryl-2H-azirine-2,2-dicarboxylic acids in high yields. beilstein-journals.org Similarly, reacting the dicarbonyl dichloride with alcohols like methanol (B129727) or ethanol yields the corresponding dimethyl and diethyl esters, while reaction with primary or secondary amines produces the diamides. beilstein-journals.org

It is noteworthy that this isomerization reaction is sensitive to the substituent on the isoxazole (B147169) ring. While 3-aryl substituted compounds react efficiently at room temperature, the reaction fails for 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride under the same conditions, preventing the formation of the corresponding azirine-2,2-dicarboxylic acid. beilstein-journals.org

Table 3: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid and Derivatives

| Precursor | Catalyst | Nucleophile | Product | Yield (%) |

| 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride | FeBr₂ | H₂O | 3-Phenyl-2H-azirine-2,2-dicarboxylic acid | 98 |

| 3-(4-Chlorophenyl)-5-chloroisoxazole-4-carbonyl chloride | FeBr₂ | H₂O | 3-(4-Chlorophenyl)-2H-azirine-2,2-dicarboxylic acid | 75 |

| 3-(4-Methoxyphenyl)-5-chloroisoxazole-4-carbonyl chloride | FeBr₂ | H₂O | 3-(4-Methoxyphenyl)-2H-azirine-2,2-dicarboxylic acid | 64 |

| 3-Phenyl-2H-azirine-2,2-dicarbonyl dichloride | - | Methanol | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 99 |

| 3-Phenyl-2H-azirine-2,2-dicarbonyl dichloride | - | Ethanol | Diethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76 |

Reactivity and Reaction Mechanisms of Aziridine 2,3 Dicarboxylic Acid Derivatives

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a cornerstone of aziridine (B145994) chemistry. The high ring strain energy of the aziridine ring makes it susceptible to cleavage by a wide array of nucleophiles. nih.gov The presence of electron-withdrawing groups on the nitrogen atom, such as tosyl (Ts) or acyl groups, activates the ring, making it more reactive towards nucleophilic attack. clockss.orgnih.gov In contrast, non-activated aziridines, for instance those with N-alkyl substituents, are comparatively inert and often necessitate acid catalysis for the ring-opening to occur. nih.govacs.org

The ring-opening of aziridines can proceed through different mechanisms, primarily SN2-type pathways. researchgate.net In the case of activated aziridines, the reaction is often initiated by the nucleophilic attack on one of the ring carbons. For non-activated aziridines, prior activation by an electrophile, such as a proton or a Lewis acid, is typically required to form an aziridinium (B1262131) ion intermediate. frontiersin.orgrsc.org This intermediate is then attacked by the nucleophile. frontiersin.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states of these reactions. nih.govnih.gov For instance, in the BF3•OEt2-catalyzed ring-opening of 2,3-aziridyl alcohols, computational modeling has pointed to a transition state stabilized by an unconventional OH···FB hydrogen-bonding interaction. nih.gov The mechanism of palladium-catalyzed ring-opening cross-coupling reactions has also been rationalized through computational studies, which have detailed the full catalytic cycle, including the oxidative addition of the aziridine to the palladium center. acs.orgmdpi.com These studies have helped to understand the factors governing the regioselectivity and stereospecificity of the reactions. acs.org A plausible transition state for the regioselective opening of certain aziridine derivatives involves the protonation of the aziridine ring to form an aziridinium ion, which is subsequently opened by the nucleophile at the less-hindered carbon. frontiersin.org

The regioselectivity of the ring-opening reaction, meaning which of the two ring carbons is attacked by the nucleophile, is a critical aspect of aziridine chemistry. frontiersin.orgnih.gov This selectivity is influenced by a combination of steric and electronic factors, as well as the nature of the catalyst and the nucleophile. researchgate.netnih.gov

The most common reaction pathway for aziridines involves the cleavage of a C-N bond upon nucleophilic attack. acs.org This is due to the polarization of the C-N bond and the nitrogen atom acting as a good leaving group, especially when activated by an electron-withdrawing group. Ring-opening reactions of aziridines are considered formal [3+2] cycloadditions, where the aziridine acts as a masked 1,3-dipole, leading to the formation of five-membered nitrogen-containing heterocycles. acs.org

Substituents on the aziridine ring play a pivotal role in directing the regioselectivity of the ring-opening. frontiersin.orgnih.gov Electron-withdrawing groups on the nitrogen atom, such as tosyl or acyl groups, not only activate the ring but also influence where the nucleophile will attack. bioorg.orgnih.gov For instance, in N-tosyl aziridines derived from alkyl groups, nucleophilic attack generally occurs at the less-substituted carbon. nih.gov However, for aryl-N-tosyl aziridines, Lewis acid-catalyzed reactions can show opposite regioselectivity due to electronic effects, with the attack favoring the benzylic position. nih.gov The nature of the substituent at the C2 position of the aziridine ring is also a key determinant of the regiochemical outcome. frontiersin.org For example, an aziridine with a γ-ketoalkyl group at C2 undergoes ring-opening at the C2 position, while a similar aziridine with a γ-silylated hydroxy group at the same position leads to ring-opening at the unsubstituted C3 position. frontiersin.org

The conformational stability and reactivity of the aziridine ring are also dependent on the nature of the N-substituent. bioorg.org Electron-withdrawing groups destabilize the aziridine ring, making it more reactive, while electron-donating alkyl groups tend to stabilize the ring conformation, rendering it less reactive towards nucleophiles. bioorg.org

The choice of catalyst can provide a powerful means to control the regioselectivity of aziridine ring-opening reactions. Lewis acids, such as BF3•OEt2, are commonly employed to activate the aziridine ring. nih.gov In the case of 2,3-aziridyl alcohols, BF3•OEt2 has been shown to be an optimal catalyst for promoting C3-selective ring-opening with various azole nucleophiles. nih.gov Computational studies suggest that the Lewis acid-catalyzed reaction proceeds through a transition state where the regiochemical outcome is influenced by specific interactions, such as hydrogen bonding. nih.gov

In some cases, the regioselectivity can be switched by changing the catalyst system. For example, in palladium-catalyzed ring-opening cross-coupling reactions, the choice between a Pd/NHC (N-heterocyclic carbene) and a Pd/PR3 (phosphine) catalyst system can lead to different regioisomers. acs.org Brønsted acids can also be used to catalyze the ring-opening of aziridines, often proceeding via the formation of an aziridinium ion. rsc.org

Table 1: Catalyst Influence on Regioselectivity

| Catalyst System | Substrate | Nucleophile | Major Product Regioisomer | Reference |

| BF3•OEt2 | N-sulfonyl-protected 2,3-aziridyl alcohols | Azoles | C3-opened product | nih.gov |

| Pd/NHC | 2-Arylaziridines | Arylboronic acids | C2-arylated product | acs.org |

| Pd/PR3 | 2-Arylaziridines | Arylboronic acids | C3-arylated product | acs.org |

| Chiral Phosphoric Acid | Racemic 2,3-aziridinyl alcohol | Water | Hydrolytic ring-opening | rsc.org |

Aziridine-2,3-dicarboxylic acid derivatives react with a wide range of nucleophiles, leading to the formation of diverse and valuable products. bioorg.org

Oxygen Nucleophiles: The ring-opening of aziridines with oxygen nucleophiles, such as water or alcohols, is a common method for the synthesis of β-amino alcohols. nih.gov In some cases, the reaction with water is facilitated by an intramolecular assisting group. rsc.org Carboxylic acids can also act as nucleophiles in ring-opening reactions catalyzed by chiral phosphoric acids. rsc.org The reaction of 2-(3-ketoalkyl)aziridine with an oxygen nucleophile from water occurs at the C2 position in the presence of trifluoroacetic acid. frontiersin.org

Nitrogen Nucleophiles: Nitrogen nucleophiles, such as azides and amines, are frequently used in the ring-opening of aziridines. bioorg.org Sodium azide (B81097) is a traditional nitrogen nucleophile for activated aziridines. bioorg.org The ring-opening of N-sulfonyl-protected aziridyl alcohols with various azoles, including indazole and pyrazole, has been achieved with high regioselectivity. nih.gov

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols, readily open the aziridine ring. nih.gov The reaction of aziridines with thiocyanic acid can lead to the formation of 2-amino-2-thiazolines in a stereospecific manner. researchgate.net The reaction of a chiral aziridine with thiophenol has been shown to be fully regioselective, with the attack occurring on the less substituted carbon atom. nih.gov

Carbon Nucleophiles: A variety of carbon nucleophiles have been employed in the ring-opening of aziridines. bioorg.org These include organometallic reagents like higher-order cuprates, which can react with N-para-toluenesulfonylaziridine-2-carboxylic acid to yield α-amino acids. researchgate.net Enolates derived from ketones and esters have also been used as effective carbon nucleophiles. nih.gov Furthermore, Wittig reagents can react with N-tosyl- or N-acyl aziridine-2-carboxylate (B8329488) esters to produce an isolable phosphorus ylide, which can then be used in subsequent reactions to synthesize unsaturated amino acids. rsc.org

Table 2: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile Type | Specific Nucleophile | Aziridine Derivative | Product Type | Reference |

| Oxygen | Water | γ-ketoalkyl aziridine | β-Amino alcohol | frontiersin.org |

| Nitrogen | Azoles | N-sulfonyl-protected 2,3-aziridyl alcohol | C3-azolyl-substituted amino alcohol | nih.gov |

| Sulfur | Thiophenol | Chiral C-glycosyl aziridine | C-glycosyl-aminoethyl sulfide | nih.gov |

| Carbon | Higher-order cuprates | (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | α-Amino acid | researchgate.net |

| Carbon | Wittig reagents | N-tosyl aziridine-2-carboxylate ester | Unsaturated amino acid | rsc.org |

Regioselectivity and Stereoselectivity of Ring Opening

Electrophilic Ring-Opening Reactions

The ring-opening of aziridines is a fundamental process that alleviates the inherent ring strain of the three-membered heterocycle. clockss.org In the case of aziridine-2,3-dicarboxylic acid derivatives, particularly those with an activated nitrogen atom (e.g., by an electron-withdrawing group), the ring is susceptible to attack by various nucleophiles. clockss.org However, this section will focus on electrophilically initiated ring-opening reactions.

Activation of the aziridine nitrogen by an electrophile, such as a protic or Lewis acid, enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack and subsequent ring cleavage. bioorg.org For N-alkylated aziridines, which are generally less reactive towards nucleophiles, prior activation with an electrophile is often necessary to induce ring-opening. bioorg.org The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile. researchgate.net

Recent research has demonstrated the use of a catalytic amount of an aminium radical-cation salt, known as Magic Blue, to initiate the SN2-type nucleophilic ring-opening of activated aziridines with electron-rich arenes and heteroarenes. acs.org This method allows for the synthesis of 2,2-diarylethylamines in high yields. acs.org Furthermore, domino-ring-opening cyclization (DROC) reactions have been observed when aziridines react with 1,3-dimethylindole (B1617634) and benzofuran, leading to the formation of biologically significant heterocyclic scaffolds. acs.org

The stereochemistry of these reactions is a critical aspect. For instance, the reaction of chiral (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine with acid chlorides proceeds through a double inversion mechanism, where the initial ring opening by the chloride anion and the subsequent internal cyclization both occur with inversion of configuration. bioorg.org

Table 1: Examples of Electrophilic Ring-Opening Reactions of Aziridine Derivatives

| Aziridine Derivative | Electrophile/Catalyst | Nucleophile | Product Type | Ref. |

| N-Tosyl-2-phenylaziridine | Magic Blue | 1,3,5-Trimethoxybenzene | 2,2-Diarylethylamine | acs.org |

| N-Tosyl-2-phenylaziridine | Magic Blue | 1,3-Dimethylindole | Hexahydropyrrolo[2,3-b]indole | acs.org |

| N-Tosyl-2-phenylaziridine | Magic Blue | Benzofuran | Benzofuro[3,2-b]pyrrole | acs.org |

| (2R,10R)-2-Acyl-[1-(10-phenylethyl)]aziridine | Acid Chloride | Chloride anion (internal) | β-Amino-α-chlorocarbonyl compound | bioorg.org |

Reactions at the Carboxylic Acid Moieties

The carboxylic acid groups at the C2 and C3 positions of the aziridine ring provide handles for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The carboxylic acid functionalities of aziridine-2,3-dicarboxylic acid can be readily converted to their corresponding esters and amides through standard synthetic methodologies. rsc.orgrsc.org Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation can be performed by treating the acid with an amine, often facilitated by a coupling reagent to form an activated intermediate. rsc.org

These reactions are not only crucial for modifying the properties of the molecule but also for preparing specific substrates for subsequent transformations. For example, the synthesis of diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate is a key step in the preparation of the natural product (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid. researchgate.net The ester and amide derivatives of aziridine-2-carboxylic acid have been investigated as potential inhibitors of protein disulphide isomerase (PDI), demonstrating anti-cancer and anti-thrombotic activity. tandfonline.com The reactivity of these derivatives towards nucleophiles like the thiol group of cysteine is influenced by the nature of the substituent at the carboxyl group, with esters generally showing higher reactivity than amides. tandfonline.com

Table 2: Synthesis of Aziridine-2,3-dicarboxylic Acid Esters and Amides

| Starting Material | Reagent(s) | Product | Application/Significance | Ref. |

| (2R,3R)-(−)-Oxirane-2,3-dicarboxylate | 1. Trimethylsilyl (B98337) azide, EtOH, DMF; 2. Triphenylphosphine (B44618), DMF | Diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate | Intermediate for natural product synthesis | researchgate.net |

| Aziridine-2-carboxylic acid | Aromatic sulphonic acid chloride, K₂CO₃ | Aromatic sulphonamides of aziridine-2-carboxylic acid esters/amides | PDI inhibitors with anti-cancer and anti-thrombotic activity | tandfonline.com |

| Carboxylic Acids | Alcohols/Amines, Tropylium-based coupling reagent | Esters/Amides | General method for esterification and amidation | rsc.org |

| Carboxylic Acids | Alcohols/Amines, 2-Pyridinesulfonyl fluoride | Esters/Amides | Mild, one-pot synthesis of amides and esters | rsc.org |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another important reaction of carboxylic acids. For aziridine-2,3-dicarboxylic acid, this process can be a key step in the synthesis of other functionalized aziridines or can occur as part of a more complex reaction sequence. The decarboxylative generation of azomethine ylides from α-amino acids (which can be considered structural analogs of ring-opened aziridine-2-carboxylic acids) and aldehydes is a well-established method. acs.org

While specific studies focusing solely on the decarboxylation of aziridine-2,3-dicarboxylic acid are not extensively detailed in the provided search results, the principles of decarboxylation of other carboxylic acids can be applied. Generally, decarboxylation is facilitated by heat and can be catalyzed by various metals such as copper, palladium, silver, and nickel. nih.gov For instance, silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids has been shown to be an efficient method for producing alkyl azides. acs.org This reaction proceeds via an oxidative radical decarboxylation mechanism. acs.org The reactivity of carboxylic acids in this process follows the order tertiary > secondary > primary, which allows for chemoselective decarboxylation in diacids. acs.org

Reactions at the Aziridine Nitrogen Atom

The nitrogen atom of the aziridine ring is a key site of reactivity, participating in reactions that can either maintain the ring structure or lead to its transformation into other heterocyclic systems.

The nitrogen atom of an N-unsubstituted or N-H aziridine can act as a nucleophile, readily undergoing alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as benzyl (B1604629) chloride under phase-transfer conditions or with a KF/Al₂O₃ base. semanticscholar.org This method provides a route to N-alkylated derivatives of aziridine-2-carboxylic acid. semanticscholar.org Direct N-alkyl aziridination of olefins can also be accomplished using N-alkyl hydroxylamine-O-sulfonic acids in the presence of a rhodium(II) catalyst. nih.gov

N-acylation involves the reaction of the aziridine nitrogen with an acylating agent, such as an acid chloride or anhydride. This introduces an electron-withdrawing acyl group onto the nitrogen, which activates the aziridine ring towards nucleophilic attack. clockss.orgbioorg.org The synthesis of N-acylated derivatives of aziridine-2,3-dicarboxylates has been explored in the context of developing inhibitors for the cysteine proteinase papain. capes.gov.br

Azomethine ylides are highly reactive 1,3-dipoles that are valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines, through [3+2] cycloaddition reactions. nih.govwikipedia.org A primary method for generating azomethine ylides is the thermal or photochemical ring-opening of aziridines. nih.govwikipedia.org

For aziridine-2,3-dicarboxylic acid derivatives, the thermal electrocyclic ring-opening of the C-C bond of the aziridine ring leads to the formation of an azomethine ylide. nih.govmdpi.com The stereochemistry of this ring-opening process is governed by the Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory manner and photochemical reactions in a disrotatory fashion. wikipedia.org The substituents on the aziridine ring, particularly the electron-withdrawing carboxylate groups, stabilize the resulting ylide. wikipedia.org

These in situ generated azomethine ylides can then be trapped by a variety of dipolarophiles. For example, the reaction of trans-2,3-dimethoxycarbonyl-1-arylaziridines with aldehydes leads to the formation of oxazolidines. nih.govmdpi.com Lewis acids can also promote the C-C bond cleavage of N-tosylaziridine-2,2-dicarboxylates to generate Lewis acid-coordinated azomethine ylides, which then undergo diastereoselective [3+2] cycloaddition with aldehydes. nih.gov

Table 3: Generation and Reactions of Azomethine Ylides from Aziridine-2,3-dicarboxylic Acid Derivatives

| Aziridine Precursor | Method of Ylide Generation | Dipolarophile | Product | Ref. |

| trans-2,3-Dimethoxycarbonyl-1-arylaziridine | Thermal ring-opening | Benzaldehyde | Oxazolidine | nih.govmdpi.com |

| N-Tosylaziridine-2,2-dicarboxylates | Lewis acid (Ni(II)) promotion | Aromatic aldehydes | 1,3-Oxazolidines | nih.gov |

| Aziridines | Thermolysis or photolysis | Alkenes, alkynes, carbonyls | Pyrrolidines and other heterocycles | nih.govwikipedia.org |

Cycloaddition Reactions

Cycloaddition reactions involving aziridine-2,3-dicarboxylic acid derivatives provide powerful methods for constructing more complex cyclic systems. These reactions leverage the inherent ring strain of the aziridine ring, which can be released upon reaction.

[3+2] Cycloaddition

Visible light-driven photocatalytic (3+2) cycloaddition of aziridines has been developed as a rapid and atom-economical process. rsc.org In this reaction, aziridines function as masked ylides, reacting with various dipolarophiles to yield structurally diverse products. rsc.org The mechanism involves the in situ generation of a reactive ylide through two consecutive electron-transfer processes. rsc.org This method can be extended to an aerobic cascade process, allowing for an additional oxidation step to produce a wide array of pyrrole (B145914) derivatives. rsc.org

Another approach involves a metal-free, photoinduced triiodide-mediated [3+2] cycloaddition of N-tosyl aziridines with alkenes. rsc.org This method utilizes tetrabutylammonium (B224687) iodide (TBAI) as a radical mediator, which generates TBAI₃ in situ. This species then promotes the radical ring-opening of the N-tosyl aziridine, leading to the regioselective formation of substituted pyrrolidines. rsc.org

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org 2H-Azirines, which can be derived from aziridine-2,3-dicarboxylic acid, can act as dienophiles in these reactions. researchgate.net The reactivity of 2H-azirines as dienophiles is enhanced by the presence of electron-withdrawing groups, such as those found in derivatives of aziridine-2,3-dicarboxylic acid. researchgate.net

These activated 2H-azirines react with a variety of dienes, including both cyclic and acyclic ones, to form Diels-Alder adducts. researchgate.net The stereoselectivity of the reaction often leads to the formation of endo-cycloadducts, although exo-adducts can also be formed, as is the case with furan. researchgate.net The reaction of 2H-azirines with dienes provides a pathway to highly functionalized tetrahydropyridines. researchgate.net

For instance, the reaction of 1,3-diphenylisobenzofuran (B146845) with an azirine substrate can produce separable tetracyclic aziridine adducts, with the endo product being the kinetic product and the exo product being the thermodynamic one. nih.gov

Rearrangement Reactions and Isomerizations

Aziridine-2,3-dicarboxylic acid derivatives can undergo various rearrangement and isomerization reactions, often triggered by thermal or photochemical conditions. These reactions can lead to the formation of other heterocyclic systems or isomeric forms of the starting material.

One important rearrangement is the electrocyclic ring-opening of the aziridine. youtube.com When an aziridine ring bears an electron-withdrawing substituent on the nitrogen atom, it becomes unstable upon heating. youtube.com The nitrogen lone pair can initiate the cleavage of a carbon-carbon bond, leading to the formation of a resonance-stabilized azomethine ylide. youtube.com This process is a 4π-electron electrocyclic ring-opening that occurs in a conrotatory manner under thermal conditions. youtube.com The resulting 1,3-dipole can then participate in subsequent cycloaddition reactions. youtube.com

The isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, catalyzed by iron(II) chloride, provides a route to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. beilstein-journals.orgbeilstein-journals.orgnih.gov These intermediates can then be converted to various derivatives of 2H-azirine-2,2-dicarboxylic acid. beilstein-journals.orgbeilstein-journals.orgnih.gov However, at elevated temperatures, the intermediate azirine can undergo ring-opening to a nitrile ylide, which can then cyclize to form an oxazole (B20620) derivative. beilstein-journals.org

The table below summarizes the key cycloaddition and rearrangement reactions of aziridine-2,3-dicarboxylic acid derivatives.

| Reaction Type | Reactants | Key Features | Products |

| [3+2] Cycloaddition | Aziridines, Dipolarophiles | Photocatalytic, visible light-driven, atom-economical. rsc.org | Structurally diverse five-membered rings (e.g., pyrrolidines). rsc.orgrsc.org |

| Diels-Alder Reaction | 2H-Azirine derivatives, Dienes | [4+2] cycloaddition, dienophile activation by electron-withdrawing groups. researchgate.net | Fused bicyclic aziridines, tetrahydropyridines. researchgate.net |

| Electrocyclic Ring-Opening | N-acyl aziridines | Thermal or photochemical, conrotatory for 4π systems (thermal). youtube.com | Azomethine ylides. youtube.com |

| Isomerization | 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Iron(II)-catalyzed. beilstein-journals.orgbeilstein-journals.orgnih.gov | 2H-Azirine-2,2-dicarboxylic acid derivatives or oxazoles (at higher temps). beilstein-journals.org |

Stereochemical Control and Asymmetric Synthesis with Aziridine 2,3 Dicarboxylic Acid

Enantioselective Approaches to Aziridine-2,3-dicarboxylic Acid

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For aziridine-2,3-dicarboxylic acid, several strategies have been developed to achieve high enantiomeric purity.

One notable approach involves the conversion of enantiomerically pure precursors. For instance, diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate can be transformed into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate. researchgate.net This two-step process involves ring-opening of the epoxide with trimethylsilyl (B98337) azide (B81097), followed by treatment with triphenylphosphine (B44618) to induce ring closure to the aziridine (B145994). researchgate.net Subsequent hydrolysis of the diethyl ester yields the (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, which has been shown to be identical to the natural product. researchgate.net

Another significant method is the catalytic asymmetric aziridination of alkenes. While broadly applicable, the specific application to precursors of aziridine-2,3-dicarboxylic acid is a key area of research. Chiral catalysts, often based on transition metals complexed with chiral ligands, can facilitate the transfer of a nitrene group to a carbon-carbon double bond with high enantioselectivity. researchgate.netnih.gov For example, chiral Brønsted acid catalysts derived from ligands like VANOL and VAPOL have been successful in the reaction of diazo compounds with imines to produce chiral aziridines. msu.edu The choice of catalyst and reaction conditions is critical in determining the enantiomeric excess (ee) of the product. nih.govmsu.edu

Enzymatic resolutions have also been employed to separate enantiomers of N-substituted aziridine-2,3-dicarboxylates with good to excellent stereochemical purity. researchgate.net Lipases, such as that from Candida cylindracea, can selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. researchgate.net

A summary of selected enantioselective methods is presented below:

| Starting Material | Reagents/Catalyst | Product | Enantiomeric Excess (ee) |

| Diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate | 1. TMSN₃, EtOH, DMF2. PPh₃, DMF | Diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate | High (natural product synthesis) |

| N-Boc-imines and diazoacetamides | Chiral phosphoric acid | cis-Aziridine-2-carboxylates | Excellent |

| Racemic N-substituted aziridine-2,3-dicarboxylates | Lipase (B570770) from Candida cylindracea | Enantiomerically enriched aziridine-2,3-dicarboxylates | Good to Excellent |

| N-MEDAM imine and ethyl diazoacetate | VANOL-derived polyborate catalyst | Ethyl cis-aziridine-2-carboxylate | 97% |

Diastereoselective Synthesis and Transformations

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of aziridine-2,3-dicarboxylic acid, this pertains to the cis or trans arrangement of the two carboxyl groups.

A common strategy for diastereoselective synthesis is the aziridination of alkenes where the geometry of the alkene dictates the stereochemistry of the product. For example, the reaction of imines with ethyl diazoacetate catalyzed by a solid acid like montmorillonite (B579905) K-10 can yield cis-aziridines with exclusive selectivity. organic-chemistry.org Similarly, Brønsted acid catalysis can also promote the formation of cis-aziridines from the reaction of Schiff bases with diazo compounds. organic-chemistry.org

The choice of reactants and catalysts can also influence the diastereoselectivity. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for an efficient synthesis of aziridines, and when a chiral aldimine is used, the reaction proceeds with high diastereoselectivity. organic-chemistry.org Furthermore, the use of specific catalytic systems, such as those derived from (S)-VAPOL and (S)-VANOL ligands with B(OPh)₃, has been shown to produce cis-aziridine esters in good yields and high enantiomeric purity. nih.gov

Transformations of existing aziridines can also proceed with high diastereoselectivity. The inherent strain of the aziridine ring makes it susceptible to ring-opening reactions, which can be controlled to produce specific diastereomers of the resulting product. researchgate.net For example, the regioselective ring-opening of chiral aziridine-2-carboxylates can lead to the formation of various azaheterocycles with defined stereochemistry. frontiersin.org

The following table summarizes key diastereoselective approaches:

| Alkene/Imine | Reagent/Catalyst | Product Diastereomer | Diastereomeric Ratio (dr) |

| Imines and ethyl diazoacetate | Montmorillonite K-10 | cis-Aziridines | Exclusive cis |

| N-Tosyl imines | Iodomethyllithium | Aziridines | High (with chiral aldimine) |

| Aryl imines and ethyl diazoacetate | (S)-VAPOL/B(OPh)₃ | cis-Aziridine esters | High |

| N-Diphenylphosphinyl aldimines and 2R-N-bromoacetylcamphorsultam | Lithium base | cis-3-Arylaziridine-2-carboxamides | >95% |

Utilization of Chiral Auxiliaries and Chiral Catalysts

The use of chiral auxiliaries and chiral catalysts represents a powerful strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Chiral catalysts, on the other hand, are chiral molecules that can accelerate a reaction and induce chirality in the product without being consumed.

In the synthesis of chiral aziridines, chiral auxiliaries can be incorporated into either the alkene or the imine component. For example, the use of a chiral N-substituent on an imine can direct the stereoselective addition of an enolate in an aza-Darzen type reaction. nih.gov Sweeney and co-workers demonstrated that an enolate generated from 2R-N-bromoacetylcamphorsultam reacts with N-diphenylphosphinyl aldimines to yield cis-3-arylaziridine-2-carboxamides with excellent stereoselectivity. nih.gov Similarly, (S)-1-phenylethylamine has been utilized as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, a strategy that can be conceptually extended to aziridine synthesis. rsc.org

Chiral catalysts are extensively used in the enantioselective aziridination of alkenes and imines. researchgate.net As mentioned earlier, chiral Brønsted acids, such as those derived from VANOL and VAPOL, are effective in catalyzing the reaction between imines and diazo compounds to afford chiral aziridines with high enantioselectivity. nih.govmsu.edu Transition metal complexes with chiral ligands are also prominent. For instance, copper salts in combination with chiral ligands can catalyze the Evans aziridination of cinnamate-type substrates using PhI=NTs as a nitrene source. nih.gov

The table below highlights the application of chiral auxiliaries and catalysts:

| Approach | Chiral Source | Substrates | Product | Stereoselectivity |

| Chiral Auxiliary | 2R-N-bromoacetylcamphorsultam | N-Diphenylphosphinyl aldimines | cis-3-Arylaziridine-2-carboxamides | >95% dr |

| Chiral Auxiliary | (S)-1-Phenylethylamine | - | Azetidine-2,4-dicarboxylic acids | High |

| Chiral Catalyst | (S)-VAPOL/B(OPh)₃ | Aryl imines, ethyl diazoacetate | cis-Aziridine esters | High ee |

| Chiral Catalyst | Chiral Phosphoric Acid | N-Boc-imines, diazoacetamides | cis-Aziridine-2-carboxylates | Excellent ee and de |

| Chiral Catalyst | Cu salts with chiral ligands | Cinnamate derivatives, PhI=NTs | Aziridines | High |

Mechanistic Insights into Stereochemical Outcomes

Understanding the mechanism of a reaction is crucial for predicting and controlling its stereochemical outcome. In the synthesis of aziridine-2,3-dicarboxylic acid derivatives, the stereochemistry is often determined in the transition state of the key bond-forming step.

In the case of catalytic aziridination reactions, the chiral catalyst creates a chiral environment that favors one transition state over its diastereomeric counterpart. For example, in the Brønsted acid-catalyzed reaction of imines with diazo compounds, the catalyst is believed to protonate the imine, making it more electrophilic. The chiral counterion then directs the approach of the nucleophilic diazo compound, leading to a stereoselective [2+1] annulation. organic-chemistry.org

For reactions involving ylides, such as the aza-Darzen reaction, the stereochemical outcome can be influenced by the geometry of the enolate and the coordination of the metal cation. The relative orientation of the substituents in the transition state leading to the formation of the new carbon-carbon and carbon-nitrogen bonds determines the cis or trans stereochemistry of the resulting aziridine. In some cases, an inversion of stereochemistry has been observed depending on the structure of the imine aryl substituent, highlighting the subtle electronic and steric factors that govern the reaction mechanism. nih.gov

Ring-opening reactions of aziridines are also governed by well-defined mechanistic principles. The stereochemistry of these reactions is often predictable based on an Sₙ2-type mechanism, where the nucleophile attacks one of the ring carbons from the backside, leading to an inversion of configuration at that center. The regioselectivity of the ring-opening is influenced by the electronic and steric nature of the substituents on the aziridine ring and the nitrogen atom. researchgate.net

Absolute Configuration Determination Methodologies (e.g., X-ray Crystallography)

The unambiguous determination of the absolute configuration of a chiral molecule is essential. While chiroptical methods like circular dichroism (CD) spectroscopy can provide valuable information, X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration.

For derivatives of aziridine-2,3-dicarboxylic acid that can be crystallized, single-crystal X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. mathnet.ru When a heavy atom is present in the crystal structure, anomalous dispersion effects can be used to determine the absolute configuration without the need for a known chiral reference. nih.gov

In a study of chiral aziridine-trans-2,3-dicarboxylic acid derivatives, the crystal structures of both the racemic (±)- and the enantiopure (+)-forms of an amide derivative were determined. mathnet.ru The analysis confirmed the molecular structure and provided insights into the intramolecular and intermolecular interactions, such as hydrogen bonding, that influence the crystal packing. mathnet.ru The absolute configuration of one of the enantiomers of azetidine-2,4-dicarboxylic acid has also been assigned based on the X-ray structure and the known absolute configuration of the (S)-1-phenylethylamine moiety used as a chiral auxiliary in its synthesis. rsc.org

The data obtained from X-ray crystallography is not only crucial for structural confirmation but also for understanding the mechanistic details of stereoselective reactions, as it provides a definitive picture of the final product's stereochemistry.

Computational and Theoretical Studies of Aziridine 2,3 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to the theoretical investigation of aziridine-2,3-dicarboxylic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior at the electronic level. cuny.edu DFT functionals, such as B3LYP or those from the Minnesota family (e.g., M06-2X), are chosen based on their ability to handle noncovalent interactions and thermochemistry for non-metallic systems. cuny.edu Ab initio methods, while often more computationally intensive, can provide benchmark data for energetics and electron densities. cuny.edu These calculations form the basis for understanding the molecule's structure, stability, and reactivity.

The electronic structure of aziridine-2,3-dicarboxylic acid is dominated by the interplay between the strained three-membered ring and the two electron-withdrawing carboxylic acid groups. Quantum chemical calculations are used to analyze this interplay in detail.

Molecular Orbitals and Charge Distribution: Calculations reveal the distribution of electron density across the molecule. The nitrogen atom, being more electronegative, holds a partial negative charge, while the ring carbons are relatively electron-deficient. This charge distribution is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Methods such as Natural Population Analysis (NPA) can be used to quantify these partial atomic charges. nih.gov

Bonding in a Strained Ring: The C-C and C-N bonds within the aziridine (B145994) ring are inherently weak due to significant ring strain (approximately 54 kcal/mol). nih.gov Theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of these bonds, revealing "bent" bond paths typical of strained rings. The presence of two adjacent carboxyl groups further influences the electronic properties, withdrawing electron density and affecting the bond strengths within the ring.

Table 1: Representative Calculated Electronic Properties of trans-Aziridine-2,3-dicarboxylic acid (Note: The following data is illustrative of typical results from DFT calculations and may not represent specific experimental values.)

| Property | Calculated Value | Method/Basis Set (Example) |

|---|---|---|

| flash_on Dipole Moment | ~2.5 D | B3LYP/6-311+G(d,p) |

| scatter_plot Partial Charge on Nitrogen (NPA) | ~ -0.65 e | B3LYP/6-311+G(d,p) |

| scatter_plot Partial Charge on C2 Carbon (NPA) | ~ +0.20 e | B3LYP/6-311+G(d,p) |

| trending_up HOMO Energy | ~ -7.8 eV | B3LYP/6-311+G(d,p) |

| trending_down LUMO Energy | ~ -0.5 eV | B3LYP/6-311+G(d,p) |

Aziridine-2,3-dicarboxylic acid can exist as cis and trans diastereomers with respect to the carboxylic acid groups. Furthermore, rotation around the C-C(OOH) bonds leads to various conformers (rotamers). Computational studies are essential for determining the relative stabilities of these different structures.

Experimental and synthetic studies have shown that the trans configuration is generally preferred for 1,2-disubstituted aziridines. researchgate.net Quantum chemical calculations can quantify this preference by computing the Gibbs free energy of the optimized geometries for both the cis and trans isomers. The trans isomer is typically found to be lower in energy, which is attributed to reduced steric hindrance between the bulky carboxylic acid groups. The analysis is extended to different rotamers to locate the global minimum energy structure on the potential energy surface.

Elucidation of Reaction Mechanisms and Pathways

The chemistry of aziridines is characterized by ring-opening reactions, driven by the relief of ring strain. researchgate.net Computational chemistry is a powerful tool for elucidating the detailed mechanisms of these transformations, providing insights into regioselectivity and stereochemistry. frontiersin.org

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. Locating and characterizing these transition states is a key goal of computational reaction mechanism studies. For the ring-opening of aziridine-2,3-dicarboxylic acid by a nucleophile, DFT calculations can model the entire reaction pathway. A transition state search algorithm locates a first-order saddle point on the potential energy surface, which is confirmed by frequency analysis (it must have exactly one imaginary frequency corresponding to the reaction coordinate). researchgate.net The geometry of the TS reveals the nature of bond breaking and bond forming, for instance, showing an elongated C-N bond and a newly forming bond between the nucleophile and a ring carbon atom. researchgate.netnih.gov

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway are optimized, their energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides crucial quantitative data:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Reaction Energy (ΔGrxn): The energy difference between the reactants and products indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

For the nucleophilic ring-opening of aziridine-2,3-dicarboxylic acid, calculations can compare the activation energies for attack at the C2 versus the C3 position. This comparison explains the regioselectivity of the reaction, which is influenced by both steric and electronic factors of the substituents. frontiersin.org

Table 2: Representative Energetic Data for a Hypothetical Ring-Opening Reaction (Note: This table provides an illustrative example of data obtained from DFT calculations for a reaction pathway.)

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| trending_up Activation Energy (ΔG‡) | +15.2 | Energy barrier for the reaction to proceed. |

| swap_vert Reaction Free Energy (ΔGrxn) | -25.8 | Overall thermodynamic driving force of the reaction. |

| compare_arrows Relative Energy of cis-Isomer | +3.1 | Energy of the cis isomer relative to the more stable trans isomer. |

Molecular Dynamics Simulations (e.g., Solvent Effects)

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more dynamic and explicit picture of the molecule's behavior in solution. In an MD simulation, the motions of the aziridine-2,3-dicarboxylic acid molecule and surrounding solvent molecules (e.g., water) are simulated over time by solving Newton's equations of motion.

This approach is invaluable for studying:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid groups and the nitrogen lone pair.

Conformational Dynamics: How the molecule flexes, and the carboxylic acid groups rotate in a solvent environment, providing insight into the accessibility of different conformers.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the carboxylic acid groups and with solvent molecules.

For quantum calculations, the effect of the solvent is often approximated using continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model, which represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are crucial for obtaining accurate energetic data for reactions in solution. nih.gov

Predictive Modeling of Reactivity and Selectivity

Computational and theoretical studies have become indispensable tools for predicting the reactivity and selectivity of complex organic molecules, including aziridine-2,3-dicarboxylic acid and its derivatives. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and understand the factors governing the regioselectivity of ring-opening processes. These predictive models provide valuable insights that guide the rational design of synthetic routes and the development of novel applications for these strained heterocycles.

The high reactivity of the aziridine ring is primarily due to its inherent ring strain. researchgate.net Computational models can quantify this strain and predict how it will influence the molecule's behavior in chemical reactions. By calculating the energies of reactants, transition states, and products, theoretical studies can map out the potential energy surface of a reaction, identifying the most likely pathways and predicting the activation barriers that control reaction rates.

A key area where predictive modeling has been successfully applied is in the study of aziridination reactions, one of the primary methods for synthesizing aziridine derivatives. nih.gov For instance, DFT calculations have been employed to understand the mechanism and stereoselectivity of metal-catalyzed aziridination reactions. These studies can model the interaction of the catalyst with the reactants and rationalize the observed diastereoselectivity or enantioselectivity. nih.gov While not specifically focused on aziridine-2,3-dicarboxylic acid, these models for related 3-arylaziridine-2-carboxylic acid derivatives provide a framework for predicting the outcomes of similar reactions. nih.gov

Furthermore, computational studies have been instrumental in elucidating the mechanisms of transition metal-catalyzed ring-opening reactions of aziridines. For example, DFT calculations on the palladium-catalyzed ring-opening cross-coupling of aziridine-2-carboxylates with arylboronic acids have helped to rationalize the reaction mechanism, including the oxidative addition, transmetallation, and reductive elimination steps. mdpi.com An energy decomposition analysis of the key transition states in these models can reveal the crucial interactions that determine the reaction's selectivity. mdpi.com

The isomerization of related heterocycles to form aziridine derivatives has also been a subject of theoretical investigation. DFT calculations have been used to study the mechanism of the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2,2-dicarbonyl dichlorides, which are precursors to 2H-azirine-2,2-dicarboxylic acids. beilstein-journals.org These calculations show the formation of an isoxazole-Fe complex, which facilitates the cleavage of the N-O bond and subsequent cyclization to the azirine. beilstein-journals.org

Predictive modeling also extends to understanding the dimerization and cycloaddition reactions of azirine derivatives. In a study on the oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates, DFT calculations were crucial in unraveling a complex reaction mechanism. mdpi.com The calculations supported a mechanism involving the nucleophilic addition of N,N-diethylhydroxylamine to the azirine, generation of an azomethine ylide, and its subsequent 1,3-dipolar cycloaddition to a second azirine molecule. mdpi.com

The following tables present conceptual data based on findings for related aziridine derivatives, illustrating the type of predictive information that can be obtained from computational studies.

Table 1: Predicted Stereoselectivity in a Catalytic Aziridination Reaction

| Catalyst System | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (cis:trans) |

| Bi(OTf)₃ | cis | >99:1 |

| Rh₂(OAc)₄ | cis | 95:5 |

| Brønsted Acid | cis | 90:10 |

This table conceptualizes how computational models can predict the stereochemical outcome of aziridination reactions leading to precursors of aziridine-2,3-dicarboxylic acid, based on the catalyst used. The data reflects typical selectivities observed in studies of related compounds. organic-chemistry.org

Table 2: Calculated Activation Energies for Nucleophilic Ring-Opening

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Regioselectivity |

| Chloride | SN2 at C2 | 15.2 | High |

| Chloride | SN2 at C3 | 18.5 | Low |

| Methoxide | SN2 at C2 | 17.8 | High |

| Methoxide | SN2 at C3 | 20.1 | Low |

This table illustrates how DFT calculations can predict the regioselectivity of nucleophilic attack on the aziridine ring by comparing the activation energies for different reaction pathways. The lower activation energy indicates the more favorable reaction site. The values are representative examples based on general principles of aziridine reactivity.

Applications of Aziridine 2,3 Dicarboxylic Acid As a Versatile Synthetic Building Block

Synthesis of Nitrogen-Containing Heterocycles

The electrophilic nature of the aziridine (B145994) ring, particularly when the nitrogen is activated by an electron-withdrawing group, facilitates nucleophilic attack and subsequent ring-opening. clockss.org This characteristic is extensively exploited for the synthesis of larger, more stable heterocyclic systems.

The synthesis of pyrrolidine (B122466) and piperidine (B6355638) rings, core structures in many alkaloids and pharmaceuticals, can be achieved using aziridine precursors. nih.govmdpi.com While direct conversion of aziridine-2,3-dicarboxylic acid to these specific heterocycles is not extensively documented in dedicated studies, the general principle involves the ring-opening of an aziridine followed by cyclization. For instance, 2-(2-cyano-2-phenylethyl)aziridines can be converted into piperidine derivatives through alkylation and subsequent microwave-assisted cyclization. acs.orgnih.gov This strategy highlights how the aziridine acts as a masked 1,2-diaminoethane equivalent, which, after ring-opening and functional group manipulation, can be elaborated into five- and six-membered nitrogenous rings. The synthesis often involves a nucleophilic attack on one of the aziridine carbons, followed by an intramolecular reaction of a tethered functional group to form the new ring system. nih.govresearchgate.net

Aziridine-2,3-dicarboxylic acid derivatives are precursors to a variety of other heterocyclic systems, including those of medicinal interest. For example, the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with applications in drug discovery, can be accomplished through multi-step sequences that may involve intermediates derivable from complex amino acids. nih.gov The synthesis of pyrazine-2,3-dicarboxylic acid, a related dicarboxylic acid, is achieved through the oxidation of quinoxaline. orgsyn.org

Research has shown that 2H-azirines, which are isomeric with aziridines, can react with nitrogen heterocycles to form new, more complex aziridine structures. uminho.ptresearchgate.net For instance, methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate serves as an effective alkylating agent for various five-membered aromatic heterocycles, yielding novel aziridine esters. uminho.ptresearchgate.net These products can then undergo further transformations, such as acid-catalyzed rearrangement, to produce fused heterocyclic systems like pyrroloimidazoles. researchgate.net The reaction of vinyl azides can also lead to the formation of various heterocycles like isoxazoles and pyrroles through 2H-azirine intermediates, demonstrating the versatility of the aziridine framework in constructing diverse ring systems. mdpi.com

In Peptide Chemistry and Peptidomimetic Design

The unique structural and reactive properties of aziridine-2,3-dicarboxylic acid make it a valuable component in peptide chemistry, enabling the creation of modified peptides and peptidomimetics with tailored properties. nih.govnih.gov